1-(4-Benzylphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation and oxidation may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Benzyl benzoic acid, benzaldehyde.
Reduction: 1-(4-Benzylphenyl)-2-methylpropan-1-ol.
Substitution: Halogenated derivatives such as 4-bromobenzylphenyl-2-methylpropan-1-one.
Scientific Research Applications
1-(4-Benzylphenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Benzylphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylphenyl)-2-propanone: Lacks the methyl group on the propanone moiety.
1-(4-Benzoylphenyl)-2-methylpropan-1-one: Contains a benzoyl group instead of a benzyl group.
1-(4-Methylphenyl)-2-methylpropan-1-one: Substitutes the benzyl group with a methyl group.
Uniqueness
1-(4-Benzylphenyl)-2-methylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and methylpropanone groups allows for versatile functionalization and application in various fields.
Properties
Molecular Formula |
C17H18O |
---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(4-benzylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C17H18O/c1-13(2)17(18)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
HEKGMQFCUZTJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.